![molecular formula C20H17N3O5S B4621080 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide CAS No. 6089-36-7](/img/structure/B4621080.png)
2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the use of key intermediates like methyl 3-methoxy-5-methylbenzoate. Such processes aim to attach different aryloxy groups to the pyrimidine ring, which is a common strategy to explore new anticancer agents (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction analysis, revealing details about crystallization, spatial arrangement, and intermolecular interactions (Mao et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of various derivatives with potential biological activities. For example, the condensation of related compounds with different reagents has led to the synthesis of chromeno[4,3-b]pyridines, showcasing the chemical versatility of the core structure (Mamedov et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. While specific data on "2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide" may not be readily available, studies on similar compounds provide insights into how structural variations influence these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, are essential for tailoring these compounds for specific applications. The synthesis and modification of related compounds involve understanding these properties to optimize their biological activity and reduce potential toxicity (G. Mazzone et al., 1987).
Scientific Research Applications
Synthesis and Chemical Reactivity
Research into the synthesis of novel heterocyclic compounds derived from compounds with similar structural motifs to 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide reveals a broad spectrum of chemical reactivity and applications. These compounds serve as key intermediates in the development of new heterocyclic compounds with potential anti-inflammatory, analgesic, and antimicrobial properties. For instance, Abu‐Hashem et al. (2020) describe the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
The chemical framework of 2-(4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide suggests potential for significant biological activities. Compounds with related structures have been studied for their anticancer activities. Al-Sanea et al. (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, demonstrating appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Furthermore, Hafez and El-Gazzar (2017) explored the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding potent anticancer activity on human cancer cell lines (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[4-[(Z)-[1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-27-14-8-4-13(5-9-14)23-19(26)16(18(25)22-20(23)29)10-12-2-6-15(7-3-12)28-11-17(21)24/h2-10H,11H2,1H3,(H2,21,24)(H,22,25,29)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGHFIUDSTXBIP-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)N)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)N)/C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365687 | |
Record name | STK622320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6089-36-7 | |
Record name | STK622320 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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